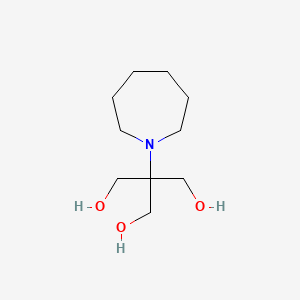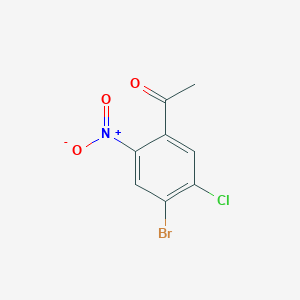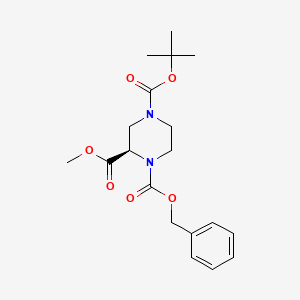
1-Benzyl4-(tert-butyl)2-methyl(R)-piperazine-1,2,4-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with benzyl, tert-butyl, and methyl groups, along with three carboxylate groups, making it a versatile molecule for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of Substituents: The benzyl, tert-butyl, and methyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Carboxylation: The carboxylate groups can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods: Industrial production of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
化学反応の分析
Types of Reactions: 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl, tert-butyl, or methyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2,4-tricarboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or cellular functions, leading to its observed effects.
類似化合物との比較
- 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,2-dicarboxylate
- 1-Benzyl4-(tert-butyl)2-methyl®-piperazine-1,3,4-tricarboxylate
- 1-Benzyl4-(tert-butyl)2-methyl(S)-piperazine-1,2,4-tricarboxylate
Uniqueness:
- The presence of three carboxylate groups provides unique reactivity and binding properties.
- The specific arrangement of substituents on the piperazine ring influences its chemical behavior and potential applications.
特性
分子式 |
C19H26N2O6 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(23)20-10-11-21(15(12-20)16(22)25-4)18(24)26-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
InChIキー |
FUMOVDZJNXKHJM-OAHLLOKOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
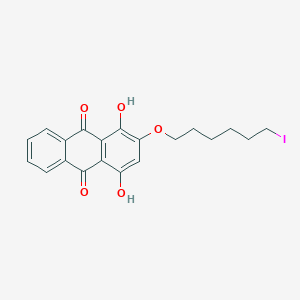
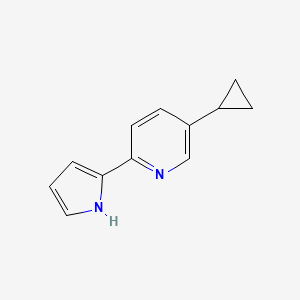
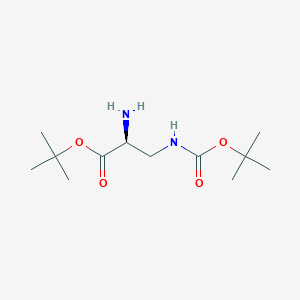
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)

![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
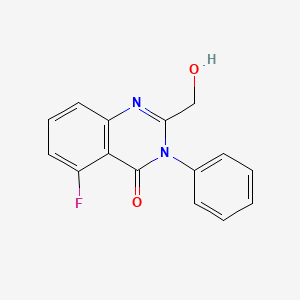
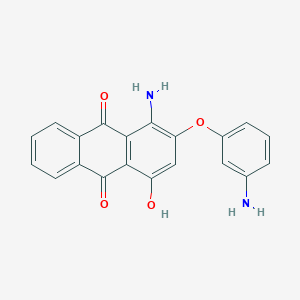
![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
